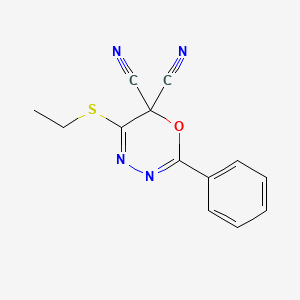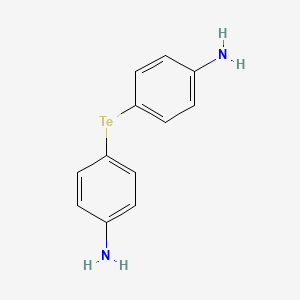
Benzenamine, 4,4'-tellurobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-tellurobis- is an organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of a tellurium atom bonded to two benzenamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis- typically involves the reaction of 4-bromoaniline with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-tellurobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and corresponding benzenamine derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzenamines.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-tellurobis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as a result of its cytotoxic properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-tellurobis- involves the interaction of the tellurium center with biological molecules. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell death. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells. The molecular targets include cellular proteins and DNA, which are damaged by the ROS generated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-selenobis-: Contains selenium instead of tellurium.
Benzenamine, 4,4’-sulfurbis-: Contains sulfur instead of tellurium.
Benzenamine, 4,4’-oxygenbis-: Contains oxygen instead of tellurium.
Uniqueness
Benzenamine, 4,4’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Tellurium compounds are generally more reactive than their sulfur and selenium analogs, making them more effective in certain applications, such as antimicrobial and anticancer therapies.
Eigenschaften
CAS-Nummer |
144382-01-4 |
|---|---|
Molekularformel |
C12H12N2Te |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-(4-aminophenyl)tellanylaniline |
InChI |
InChI=1S/C12H12N2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI-Schlüssel |
NKJFFZNZIDPRGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)[Te]C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


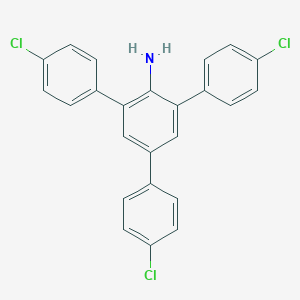
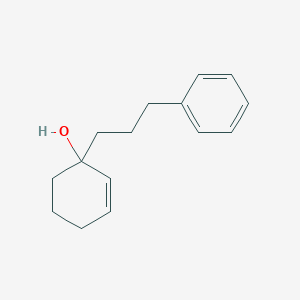
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

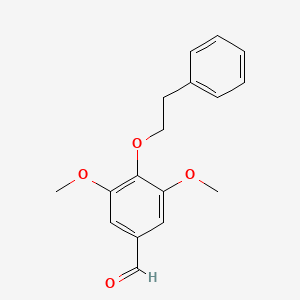
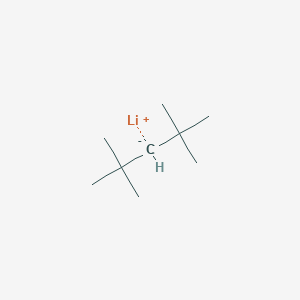
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
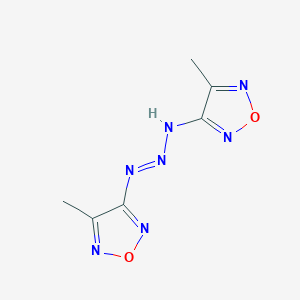
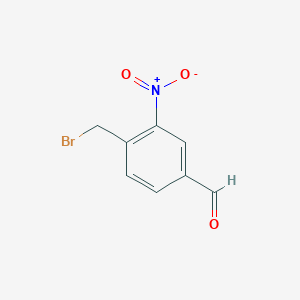
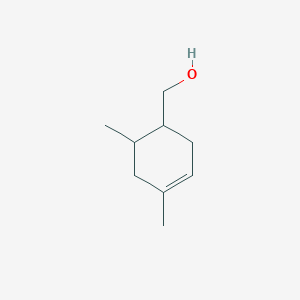
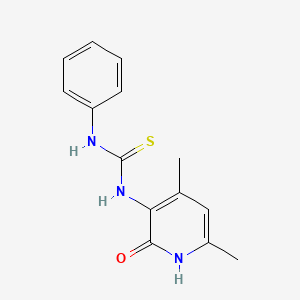
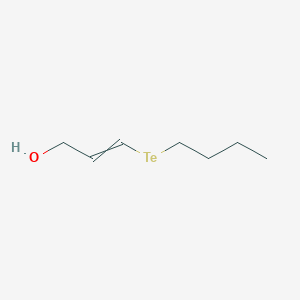
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
